N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide
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Overview
Description
N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide is a synthetic organic compound that features a benzamide core with a thiazol-2-yloxy substituent and a tetrahydro-2H-pyran-4-ylthioethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazol-2-yloxy Intermediate: This step involves the reaction of a thiazole derivative with a suitable leaving group to form the thiazol-2-yloxy moiety.
Attachment of the Benzamide Core: The thiazol-2-yloxy intermediate is then reacted with a benzoyl chloride derivative to form the benzamide structure.
Introduction of the Tetrahydro-2H-pyran-4-ylthioethyl Side Chain: The final step involves the nucleophilic substitution of the benzamide with a tetrahydro-2H-pyran-4-ylthioethyl group under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole and benzamide moieties are often involved in binding interactions with biological macromolecules, influencing pathways related to cell growth, apoptosis, or microbial inhibition.
Comparison with Similar Compounds
Similar Compounds
N-(2-(ethylthio)ethyl)-4-(thiazol-2-yloxy)benzamide: Similar structure but lacks the tetrahydro-2H-pyran ring.
N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-4-(pyridin-2-yloxy)benzamide: Similar structure but with a pyridine ring instead of a thiazole ring.
Uniqueness
N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide is unique due to the combination of the tetrahydro-2H-pyran ring and the thiazol-2-yloxy group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c20-16(18-7-11-23-15-5-9-21-10-6-15)13-1-3-14(4-2-13)22-17-19-8-12-24-17/h1-4,8,12,15H,5-7,9-11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZLHCWXHHZSIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)C2=CC=C(C=C2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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